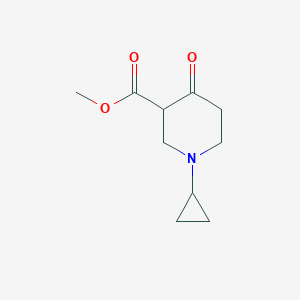

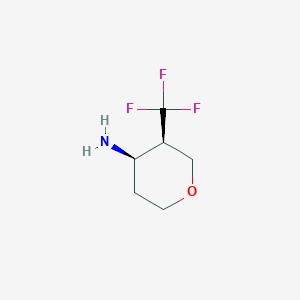

![molecular formula C7H5ClN4O2 B2416710 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid CAS No. 1416222-83-7](/img/structure/B2416710.png)

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid

Übersicht

Beschreibung

6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic organic compound that can be used as a pharmaceutical intermediate . A derivative of this compound has been identified as a potential agrochemical agent against the fungus Fusarium.

Synthesis Analysis

The synthesis of 1,2,4-triazolo[4,3-b]pyridazine derivatives involves various synthetic approaches . One common method involves the reaction of 3-chloro-6-hydrazineylpyridazine with acetic acid at 80 °C for 3 hours .Molecular Structure Analysis

The molecular formula of 6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine is C6H5ClN4. The InChI code is 1S/C6H5ClN4/c1-4-8-9-6-3-2-5 (7)10-11 (4)6/h2-3H,1H3 .Chemical Reactions Analysis

The chlorine at pyridazine carbon C-6 is more susceptible to nucleophilic substitution . The heat of formation magnitudes of the two possible products indicate that the one substituted at the methylene group at C-3 is energetically more stable .Physical And Chemical Properties Analysis

The compound has a molecular weight of 168.59. It is a solid at room temperature and should be stored under an inert atmosphere (nitrogen or argon) at 2-8°C .Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

Recent studies have focused on synthesizing pyridazine derivatives, including those related to "6-Chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid," and analyzing their structures through experimental and theoretical methods. Sallam et al. (2021) detailed the synthesis of triazole pyridazine derivatives, employing NMR, IR, and mass spectral studies, with the structures confirmed by single crystal X-ray diffraction. These compounds exhibited considerable biological properties, such as anti-tumor and anti-inflammatory activities. Further DFT calculations provided insights into their HOMO-LUMO energy levels, energy gap, and quantum chemical parameters (Sallam et al., 2021).

Theoretical Analyses and Molecular Docking

In addition to experimental approaches, theoretical analyses have played a crucial role in understanding the properties of these compounds. Density functional theory (DFT) calculations and Hirshfeld surface analysis were employed to evaluate the intermolecular interactions and energy frameworks of these derivatives, aiding in the prediction of their stability and reactivity (Sallam et al., 2021). Moreover, molecular docking studies have been conducted to assess the potential biological activities of these compounds, such as their fungicidal properties against pathogens like Fusarium oxysporum (Sallam et al., 2022).

Biological Applications

Beyond theoretical and structural investigations, research has also delved into the biological implications of these compounds. Triazolo- and tetrazolopyridazine derivatives, including those related to "this compound," have been synthesized and shown to have hypotensive and heart rate activity, suggesting their potential as cardiovascular drugs (Katrusiak et al., 2001). Additionally, their antimicrobial and antifungal activities have been evaluated, indicating their potential in treating infections (Taha, 2008).

Wirkmechanismus

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and rinsing cautiously with water for several minutes in case of contact with eyes .

Eigenschaften

IUPAC Name |

6-chloro-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine-8-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClN4O2/c1-3-9-10-6-4(7(13)14)2-5(8)11-12(3)6/h2H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXOJKPQFQTWZOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C2N1N=C(C=C2C(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

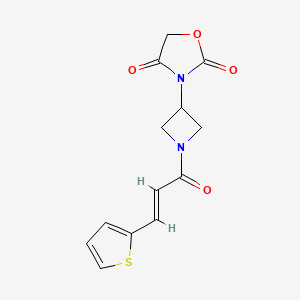

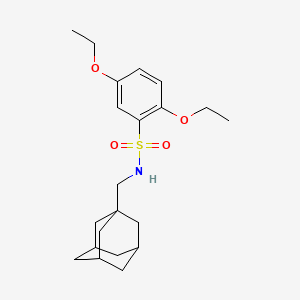

![2-((7-chloro-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2416632.png)

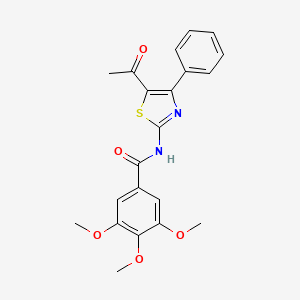

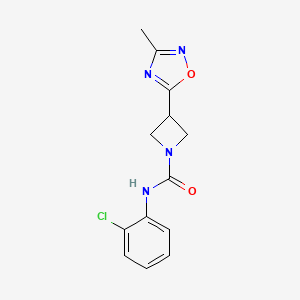

![3-(2-chlorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2416636.png)

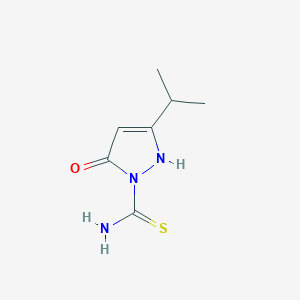

![2-(1H-benzo[d]imidazol-1-yl)-1-(3-((5-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2416642.png)

![N-methyl-N-({1-[3-(2-methylphenoxy)propyl]-1H-benzimidazol-2-yl}methyl)acetamide](/img/structure/B2416647.png)

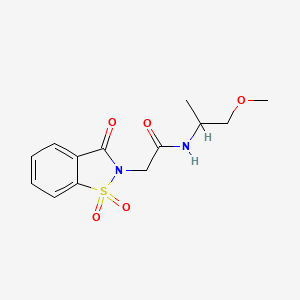

![N-[[(2R,3S)-1-Cyclopropyl-5-oxo-2-pyridin-4-ylpyrrolidin-3-yl]methyl]prop-2-enamide](/img/structure/B2416648.png)

![2-(4-((2-amino-2-oxoethyl)thio)-5-chloro-6-oxopyridazin-1(6H)-yl)-N-(benzo[d][1,3]dioxol-5-yl)acetamide](/img/structure/B2416649.png)